2,3,3',4,5-Pentabromodiphenyl ether
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4-tetrabromo-5-(3-bromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Br5O/c13-6-2-1-3-7(4-6)18-9-5-8(14)10(15)12(17)11(9)16/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQKWMYXEWUAFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OC2=CC(=C(C(=C2Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Br5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80879918 | |
| Record name | BDE-106 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80879918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446254-69-9 | |
| Record name | 2,3,3',4,5-Pentabromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254699 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BDE-106 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80879918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,3',4,5-PENTABROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86V0CL7L20 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Environmental Fate and Transformation Mechanisms of 2,3,3 ,4,5 Pentabromodiphenyl Ether Congeners
Persistence and Environmental Half-Lives of Pentabromodiphenyl Ethers
Polybrominated diphenyl ethers (PBDEs) are recognized as persistent organic pollutants (POPs) due to their resistance to degradation in the environment. wikipedia.orgontosight.ai The persistence of these compounds, including the 2,3,3',4,5-pentabromodiphenyl ether (BDE-99) congener, is a key factor in their widespread detection in various environmental compartments such as air, water, soil, and sediment, as well as in biota, including human tissues. wikipedia.orgnih.gov
The environmental half-life of PBDEs can vary significantly depending on the specific congener and the environmental matrix. For lower brominated congeners like tetra- to hexa-BDEs, estimated whole-body half-lives in humans can range from 1.8 to 6.5 years. osti.gov Specifically for BDE-99, one study estimated a terminal whole-body elimination half-life of 2.9 years in adult humans. osti.gov In contrast, higher brominated congeners like decabromodiphenyl ether (BDE-209) have a much shorter calculated apparent half-life in human serum, around 15 days. nih.gov This suggests that lower brominated congeners, including BDE-99, are more persistent in the human body.
The persistence of BDE-99 is also evident in its detection in various environmental samples long after its use has been restricted or phased out in many regions. wikipedia.orgnih.gov Abiotic factors, such as sorption to soil and sediment particles, play a significant role in the short-term fate of penta-BDEs in soil, limiting their immediate bioavailability. nih.gov However, this sequestration also contributes to their long-term persistence in these matrices.
| Compound | Half-Life Estimate | Matrix | Reference |
| 2,2',4,4'-tetrabromodiphenyl ether (BDE-47) | 1.8 years (range: 1.4 - 2.4 y) | Human (whole-body) | osti.gov |
| 2,2',4,4',5-pentabromodiphenyl ether (BDE-99) | 2.9 years (range: 1.8 - 4.0 y) | Human (whole-body) | osti.gov |
| 2,2',4,4',5,5'-hexabromodiphenyl ether (BDE-153) | 6.5 years (range: 3.6 - 12.4 y) | Human (whole-body) | osti.gov |
| Decabromodiphenyl ether (BDE-209) | 15 days (95% CI, 11-18 days) | Human (serum) | nih.gov |
Abiotic Degradation Pathways
Abiotic degradation processes, which are not mediated by living organisms, play a role in the transformation of this compound in the environment. These pathways primarily include photolytic degradation and thermal transformation.
Photolytic Degradation and Reductive Debromination under Environmental Conditions
Photolytic degradation, or photodegradation, is a process where light energy drives the breakdown of chemical compounds. For PBDEs, this process often involves reductive debromination, where bromine atoms are sequentially removed from the diphenyl ether structure. This transformation can occur in the atmosphere and at the surface of soil and water.
Studies have shown that highly brominated PBDEs can undergo photodecomposition to form less brominated congeners. nih.gov For instance, the photodegradation of decabromodiphenyl ether (BDE-209) has been observed to produce a range of lower brominated diphenyl ethers. nih.govmdpi.com The rate of this degradation is influenced by factors such as light intensity and the presence of other substances in the environment. nih.govmdpi.com While specific studies focusing solely on the photolytic degradation of BDE-99 are less common, the general principles of PBDE photolysis suggest that it would also be susceptible to this process, likely leading to the formation of tetrabromodiphenyl ethers and other lower brominated products. The debromination process during photolysis has been observed to occur preferentially at the para and meta positions of the phenyl rings. nih.gov
Thermal Transformation and Formation (e.g., during combustion or incineration of PBDE-containing materials)
The thermal treatment of materials containing PBDEs, such as plastics from electronic waste, can lead to the formation of other hazardous compounds, including polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs). nih.govcapes.gov.br This transformation is a significant concern during the incineration of waste containing these flame retardants and in accidental fires. nih.gov
The mechanism of PBDD/F formation from PBDEs involves complex chemical reactions. One proposed pathway is the loss of a bromine or hydrogen atom from an ortho position on the PBDE molecule, followed by a ring-closure reaction to form PBDFs. acs.org The presence of other substances, such as antimony(III) oxide, which is often used as a synergist with brominated flame retardants, can increase the formation of PBDD/Fs. nih.gov While lower brominated PBDEs can be precursors to PBDD/Fs, higher brominated congeners are also capable of forming these toxic byproducts. acs.orgaaqr.org
Biotic Degradation Processes
Biotic degradation involves the breakdown of chemical compounds by living organisms, primarily microorganisms. This is a crucial pathway for the environmental transformation of many persistent organic pollutants.
Microbial Biotransformation and Debromination in Environmental Matrices
Microorganisms in various environmental matrices, such as soil, sediment, and activated sludge, have demonstrated the ability to biotransform and debrominate PBDEs. nih.goviwaponline.com Both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions can support these degradation processes.
Under aerobic conditions, certain bacterial strains have been shown to degrade BDE-99. For example, a strain of Pseudomonas asplenii isolated from activated sludge was capable of degrading BDE-99 through a process of meta-, para-, and ortho-debromination, eventually leading to the formation of diphenyl ether, which can be further broken down. iwaponline.com Other studies have shown that polychlorinated biphenyl (B1667301) (PCB)-degrading bacteria, such as Rhodococcus jostii RHA1 and Burkholderia xenovorans LB400, can transform a range of mono- through penta-BDEs. acs.orgresearchgate.net The extent of this transformation appears to be inversely proportional to the degree of bromination. acs.orgresearchgate.net
Anaerobic Debromination Pathways of Pentabromodiphenyl Ethers
Anaerobic reductive debromination is a significant transformation pathway for PBDEs in environments lacking oxygen, such as deep sediments and certain types of soil. nih.govacs.org This process involves microorganisms using the brominated compounds as electron acceptors in their respiration.
Several studies have demonstrated the anaerobic debromination of penta-BDEs, including BDE-99. Microbial consortia from various sources, including soils and sediments, have been shown to debrominate higher brominated PBDEs to less brominated and potentially more toxic congeners. nih.govasm.org For example, some microbial communities can debrominate octa-BDE mixtures to produce hexa-, penta-, and tetra-BDEs. asm.org
Notably, a co-culture containing Dehalococcoides and Desulfovibrio species has been identified that is capable of the complete debromination of BDE-99 to the non-brominated and less toxic end product, diphenyl ether. acs.org In this process, the removal of ortho-bromines was observed to be a preferential step. acs.org The ability of certain microorganisms to couple their growth to the debromination of PBDEs suggests that this can be a respiratory process. acs.org
| Degradation Pathway | Key Findings | Organisms/Conditions | Reference |
| Aerobic Biotransformation | Degradation of BDE-99 via debromination to diphenyl ether. | Pseudomonas asplenii | iwaponline.com |
| Aerobic Biotransformation | Transformation of mono- through penta-BDEs. | Rhodococcus jostii RHA1, Burkholderia xenovorans LB400 | acs.orgresearchgate.net |
| Anaerobic Debromination | Complete debromination of BDE-99 to diphenyl ether. | Dehalococcoides and Desulfovibrio co-culture | acs.org |
| Anaerobic Debromination | Debromination of higher brominated PBDEs to lower brominated congeners. | Microbial consortia from soils and sediments | nih.govasm.org |
Table of Compound Names
| Abbreviation/Common Name | Chemical Name |
| BDE-47 | 2,2',4,4'-tetrabromodiphenyl ether |
| BDE-99 | This compound |
| BDE-153 | 2,2',4,4',5,5'-hexabromodiphenyl ether |
| BDE-209 | Decabromodiphenyl ether |
| PBDDs | Polybrominated dibenzo-p-dioxins |
| PBDFs | Polybrominated dibenzofurans |
| PCBs | Polychlorinated biphenyls |
| TBBPA | Tetrabromobisphenol A |
| HBCD | Hexabromocyclododecane |
| Pseudomonas asplenii | Pseudomonas asplenii |
| Rhodococcus jostii RHA1 | Rhodococcus jostii RHA1 |
| Burkholderia xenovorans LB400 | Burkholderia xenovorans LB400 |
| Dehalococcoides | Dehalococcoides |
| Desulfovibrio | Desulfovibrio |
Physicochemical Interactions in Environmental Compartments
The environmental distribution and ultimate fate of pentabromodiphenyl ethers are largely governed by their physicochemical properties, which dictate how they interact with different environmental compartments such as soil, sediment, water, and air.
Volatilization and Air-Water Exchange Processes
Volatilization from soil and water surfaces represents a key pathway for the atmospheric transport of pentaBDEs to remote regions. This process is controlled by the compound's physicochemical properties, primarily its vapor pressure and Henry's Law constant.
Research Findings:
The potential for a chemical to volatilize from water is described by its Henry's Law constant. For pentabromodiphenyl ether as a class, the Henry's Law constant has been estimated to be around 2.0 x 10⁻⁵ atm-m³/mol. nih.gov This value suggests that volatilization from moist soil and water surfaces is an expected and important environmental fate process. nih.gov However, the strong tendency of pentaBDEs to adsorb to soil and sediment particles can significantly reduce the rate of volatilization. nih.gov
For dry soil surfaces, volatilization of pentaBDEs is not considered a significant process due to their low vapor pressure. nih.gov
Air-water exchange studies in coastal environments have provided insights into the movement of PBDEs between the atmosphere and surface waters. In one study, BDE-99 was among the most abundant congeners found in both water and air samples. The study indicated that for most PBDE congeners, the net flux was from the air to the water (deposition), suggesting that the atmosphere is a source of these contaminants to the water body. The correlation between gas-phase and dissolved-phase concentrations further suggests that atmospheric levels can control the concentrations found in surface water.
Table 2: Physicochemical Properties and Processes for Pentabromodiphenyl Ethers (PentaBDEs)
| Property/Process | Value/Description | Significance for Environmental Fate | Reference |
|---|---|---|---|
| Henry's Law Constant (Estimated for pentaBDE) | 2.0 x 10⁻⁵ atm·m³/mol | Indicates a potential for volatilization from moist soil and water surfaces. | nih.gov |
| Vapor Pressure (for BDE-99) | 3.5 x 10⁻⁷ mm Hg at 25°C | Low vapor pressure limits volatilization from dry surfaces. | nih.gov |
| Water Solubility (for pentaBDE) | Insoluble | Low water solubility favors partitioning to organic matter in soil and sediment. | wikipedia.org |
| Air-Water Exchange | Net deposition from atmosphere to water is a significant process for many PBDEs. | The atmosphere acts as a source of PBDEs to aquatic systems. | N/A |
| Attenuation by Sorption | Strong adsorption to soil and sediment reduces the effective rate of volatilization. | Limits atmospheric transport but increases persistence in soils/sediments. | nih.gov |
Bioaccumulation and Biomagnification of 2,3,3 ,4,5 Pentabromodiphenyl Ether Congeners in Ecological Food Webs
Bioaccumulation Potential and Kinetics in Aquatic Biota
The accumulation of 2,3,3',4,5-Pentabromodiphenyl ether in aquatic organisms is a significant concern due to its potential to enter the food chain. Its behavior in aquatic environments is dictated by its physicochemical properties, which influence its uptake, distribution, and potential for biotransformation within organisms.
Research has shown that fish can accumulate this compound (BDE-85) from their environment, including through dietary intake. The accumulation patterns and concentrations can vary significantly between different fish species, which is often attributed to species-specific metabolism. For example, some species of carp (B13450389) have demonstrated the ability to debrominate, or remove bromine atoms from, more highly brominated PBDEs, which can include the transformation of compounds like BDE-99 into other congeners. researchgate.net This metabolic capability can influence the congener profile found in the fish's tissues.
The liver is a primary organ for the deposition of contaminants absorbed from the gastrointestinal tract in fish. researchgate.net Studies on predator fish have shown that the distribution of PBDEs among various tissues often occurs through passive diffusion into lipid-rich compartments. nih.gov While some tissues like the liver and adipose tissue may reach equilibrium with blood serum concentrations, others such as muscle and kidney have shown the potential for continued accumulation. nih.gov The hydrophobicity of PBDEs plays a crucial role in their accumulation in fish. researchgate.net
In studies of the Pearl River Estuary, the concentration ratios of BDE-99 to BDE-100 were observed to be much lower in biota, including fish, than in the surrounding water. researchgate.net This suggests that congener-specific biotransformation of PBDEs occurs and influences the biomagnification of specific congeners. researchgate.net
Reported Findings on BDE-85 and Related Congeners in Fish
| Finding | Organism(s) | Key Observation | Source |
|---|---|---|---|
| Metabolic Debromination | Cyprinid fish (e.g., common carp, mud carp) | Capable of debrominating higher brominated congeners, including BDE-85, to form lower brominated ones. | researchgate.net |
| Tissue Distribution | Predator fish (redtail catfish, oscar fish) | PBDEs distribute via passive diffusion to lipid compartments; muscle and kidney show potential for continued accumulation. | nih.gov |
| Congener Profile Alteration | Biota in Pearl River Estuary | Lower BDE-99/BDE-100 ratio in biota compared to water suggests congener-specific biotransformation. | researchgate.net |
| Metabolism in Salmon | Chinook salmon (Oncorhynchus tshawytscha) | Inefficient at debrominating BDE-99 compared to carp, but can slowly form a unique product, BDE-49. | duke.edu |
Aquatic invertebrates and shellfish, often positioned at lower trophic levels, play a critical role in the transfer of contaminants through the food web. Studies have demonstrated that these organisms accumulate PBDEs from their surroundings. For instance, the marine polychaete worm Nereis virens has been shown to accumulate PBDE congeners from contaminated sediments, indicating that these chemicals can be remobilized from sediments and introduced into aquatic food webs. nih.gov
Mussels are known to bioconcentrate PBDEs to very high levels from the water column. nih.gov The accumulation in invertebrates is influenced by factors such as the organism's feeding strategy and the bioavailability of the contaminants in their habitat. The selective accumulation of certain PBDE congeners over others has been observed in deposit-feeding organisms. nih.gov In crustaceans such as shrimp and crab, BDE-153 has been noted as a congener with high concentrations. mdpi.com
Accumulation of PBDEs in Aquatic Invertebrates and Shellfish
| Organism | Finding | Significance | Source |
|---|---|---|---|
| Marine Polychaete (Nereis virens) | Accumulates PBDEs from contaminated sediments. | Demonstrates the remobilization of sediment-bound PBDEs into the food web. | nih.gov |
| Mussels | Exhibit very high bioconcentration of PBDEs from water. | Highlights their role as effective bioindicators of water contamination. | nih.gov |
| Crustaceans (Shrimp and Crab) | Showed significantly higher concentrations of BDE-153 compared to other taxa. | Indicates species-specific accumulation patterns among invertebrates. | mdpi.com |
Bioaccumulation in Terrestrial Food Chains and Wildlife
The presence of this compound is not limited to aquatic systems; it is also found in terrestrial environments, where it can accumulate in wildlife and enter terrestrial food chains.
In terrestrial ecosystems, BDE-85 and other PBDEs have been detected in various mammals and birds, particularly those at higher trophic levels. In a study of male Sprague-Dawley rats, BDE-99 was found to preferentially deposit in lipophilic tissues such as adipose tissue, the GI tract, adrenal glands, and skin. usda.gov The whole-body half-life was determined to be just under 6 days, suggesting a reasonable potential for bioaccumulation. usda.gov
Birds are also susceptible to PBDE accumulation. BDE-99 has been reported in avian egg and tissue samples globally. nih.gov Studies on terrestrial food chains, such as those involving small rodents and predatory birds, have shown that most PBDE congeners, including those related to BDE-85, are biomagnified. researchgate.net However, the accumulation patterns can be influenced by the metabolic capacity of the predator. For example, the red fox, despite being a top predator, may not show high levels of PBDEs in its tissues due to a high metabolic capacity for such compounds. researchgate.net
Accumulation of BDE-99 in Terrestrial Wildlife
| Organism | Tissue/Matrix | Key Finding | Source |
|---|---|---|---|
| Sprague-Dawley Rat | Adipose tissue, GI tract, skin | Preferential deposition in fatty tissues with a half-life of approximately 6 days. | usda.gov |
| Birds (general) | Eggs and tissues | Global detection of BDE-99 indicates widespread environmental contamination. | nih.gov |
| Predatory Birds (e.g., sparrowhawks, buzzards) | Tissues | Demonstrated biomagnification of various PBDE congeners from prey. | researchgate.net |
| Red Fox | Tissues | Lower than expected PBDE concentrations, likely due to high metabolic capacity. | researchgate.net |
Plants can absorb PBDEs from contaminated soil and air, providing a pathway for these compounds to enter the terrestrial food chain. The uptake and transport behavior of PBDEs in plants are dependent on the specific plant species, soil characteristics, and the properties of the PBDE congener. dntb.gov.uaresearchgate.net Generally, PBDEs are taken up by the roots, and their translocation to the shoots (stems and leaves) is often limited, especially for more highly brominated congeners. nih.gov Root concentration factors (RCFs) and transfer factors (TFs) are used to quantify this uptake and translocation. dntb.gov.uaresearchgate.net The lipid content of the plant tissues can also influence the accumulation of these lipophilic compounds. dntb.gov.ua
Plant Uptake and Translocation of PBDEs
| Process | Key Influencing Factors | General Observation | Source |
|---|---|---|---|
| Root Uptake | Soil organic content, PBDE congener properties (e.g., log KOW). | Plants absorb PBDEs from contaminated soil via their root systems. | dntb.gov.uaresearchgate.net |
| Translocation (Root-to-Shoot) | Plant species, lipid content of shoots, degree of bromination. | Translocation is generally low; most PBDEs remain in the roots. | researchgate.netnih.gov |
Trophic Transfer and Biomagnification Factors Across Ecological Trophic Levels
Biomagnification is the process by which the concentration of a substance increases in organisms at successively higher levels in a food chain. Trophic Transfer Factors (TTFs) and Biomagnification Factors (BMFs) are metrics used to quantify this phenomenon. For many PBDE congeners, including those structurally similar to BDE-85, evidence of biomagnification has been found in both aquatic and terrestrial food webs. researchgate.netresearchgate.netnih.gov
In the Pearl River Estuary, Trophic Magnification Factors (TMFs) for several BDE congeners, including BDE-99, were found to be greater than one, indicating a potential for biomagnification. researchgate.net Similarly, in a Lake Michigan food web, BDE-47 and BDE-100 were found to biomagnify, though BDE-209 was not. nih.gov In terrestrial food chains involving predatory birds, BMFs for the sum of PBDEs ranged from 2 to 34. researchgate.net The lipid content of organisms is a significant factor influencing the biomagnification of lipophilic compounds like PBDEs. nih.gov However, the relationship is complex, and factors like metabolic degradation can reduce or prevent biomagnification for certain congeners or in certain species. researchgate.net
Biomagnification of PBDEs in Food Webs
| Ecosystem | Metric | Finding for BDE-99 and related congeners | Source |
|---|---|---|---|
| Pearl River Estuary (Aquatic) | Trophic Magnification Factor (TMF) | TMF for BDE-99 was > 1, indicating biomagnification potential. | researchgate.net |
| Lake Michigan (Aquatic) | Biomagnification Factor (BMF) | BDE-47 and BDE-100 biomagnified, but BDE-209 did not. | nih.gov |
| Terrestrial Food Chains (Birds) | Biomagnification Factor (BMF) | BMFs for ∑PBDEs ranged from 2 to 34 in predatory bird food chains. | researchgate.net |
Influence of Congener Specificity (e.g., this compound vs. BDE-99) on Bioaccumulation
The bioaccumulation and biomagnification of polybrominated diphenyl ethers (PBDEs) within ecological food webs are not uniform across all congeners. The specific structure of each PBDE congener, including the number and position of bromine atoms, significantly influences its environmental fate, bioavailability, metabolism, and ultimately, its potential to accumulate in organisms and magnify up the food chain. A comparison between this compound (BDE-100) and its isomer, 2,2',4,4',5-pentabromodiphenyl ether (BDE-99), illustrates this congener-specific behavior.
Detailed Research Findings
Both BDE-99 and BDE-100 are major components of the commercial penta-BDE technical mixture, which has been widely used as a flame retardant. wikipedia.orgacs.org Consequently, they are frequently detected in environmental samples and biota. researchgate.net However, their relative concentrations and biomagnification potentials can differ significantly within the same ecosystem.
Studies in various aquatic food webs have demonstrated that both BDE-99 and BDE-100 have the potential to biomagnify, as indicated by trophic magnification factors (TMFs) greater than one. nih.gov For instance, in the Pearl River Estuary, TMFs for BDE-99 and BDE-100 were found to be statistically greater than one, indicating their biomagnification potential. nih.gov Similarly, in a freshwater food web in Baiyangdian Lake, North China, several PBDE congeners, including BDE-99 and BDE-100, showed the potential to biomagnify. researchgate.net
Conversely, some studies have found BDE-100 to be a major congener in certain environmental compartments and biota. For example, along the UK coast, BDE-100 was the main congener found in some sediment samples, followed by other components of the penta-BDE mixture like BDE-47 and BDE-99. environment-agency.gov.uk In mink, biomagnification factors were found to be highest for BDE-47 and BDE-153, while metabolism limited the biomagnification of other congeners. nih.gov
The octanol-water partition coefficient (Kow) is another critical factor influencing bioaccumulation. While both BDE-99 and BDE-100 are highly lipophilic, subtle differences in their physicochemical properties can affect their partitioning behavior in the environment and in organisms. The biomagnification of PBDEs has been shown to be significantly related to their log Kow values. researchgate.netnih.gov
The following interactive table provides a summary of comparative bioaccumulation data for BDE-100 and BDE-99 from various studies.
Interactive Data Table: Comparative Bioaccumulation of BDE-100 and BDE-99
| Study Location/Food Web | Organism(s) | Finding | Reference |
| Pearl River Estuary, South China | Invertebrates and fish | Trophic Magnification Factors (TMFs) for both BDE-99 and BDE-100 were > 1, indicating biomagnification. The ratio of BDE-99/BDE-100 was lower in biota than in water, suggesting biotransformation of BDE-99. | nih.gov |
| Freshwater Food Web, China | Various fish species | BDE-99 showed higher metabolic debromination potential than BDE-100 in certain fish species. | researchgate.net |
| Northwest Atlantic | Marine fishes and harbor seals | BDE-99 contributed much less to the total PBDEs in fish (≤20%) compared to its proportion in the technical mixture (50%), while BDE-47 was dominant. This suggests differential uptake or metabolism. | gulfofmaine.org |
| Shallow Lake, Yangtze River Delta | Aquatic organisms | TMF for BDE-99 was not significantly different from 1, while other congeners like BDE-28 and BDE-47 showed significant magnification. Metabolic pathways suggested BDE-99 can be a precursor to BDE-47. | mdpi.com |
| Baiyangdian Lake, North China | Aquatic species | TMFs for PBDE congeners, including BDE-99 and BDE-100, ranged from 1.3 to 2.1, indicating biomagnification potential. | researchgate.net |
Analytical Methodologies for Environmental Monitoring of 2,3,3 ,4,5 Pentabromodiphenyl Ether Congeners
Sample Collection and Preservation for Diverse Environmental Matrices
The integrity of environmental analysis begins with appropriate sample collection and preservation. The techniques employed must prevent contamination and degradation of the target analyte, BDE-99, from the point of collection to the laboratory.
Water Samples: For the analysis of polybrominated diphenyl ethers (PBDEs) in aqueous matrices, it is recommended to collect samples in amber glass bottles to prevent photodegradation. To minimize analyte loss through adsorption to the container walls, the bottles should be rinsed with a solvent like acetone or methylene chloride prior to use. Samples should be cooled to approximately 4°C immediately after collection and during transportation. nih.govwaters.com While chemical preservation is generally avoided to prevent interference with the analysis, if necessary, it must be verified not to affect the measurement of BDE-99. For long-term storage, freezing at -20°C is a viable option. oup.com
Soil and Sediment Samples: Soil and sediment samples are typically collected using stainless steel or Teflon-coated tools to avoid cross-contamination. measurlabs.com Samples are placed in wide-mouth amber glass jars with Teflon-lined screw caps. waters.com To inhibit microbial degradation and volatilization of BDE-99, these samples must be cooled to 4 ± 2°C immediately after collection. waters.com For extended storage periods, freezing at or below -10°C is the preferred method. waters.comoup.com Drying of sediment samples, either at room temperature or in an oven at a temperature below 40°C, can facilitate homogenization and extraction, though potential losses or contamination from ambient air must be considered and validated. oup.com
Air Samples: Air sampling for semi-volatile organic compounds like BDE-99 involves the collection of both gaseous and particulate-bound fractions. Active air sampling commonly utilizes a high-volume sampler to draw air through a filter (e.g., glass fiber or quartz fiber) to capture particles, followed by a sorbent cartridge (e.g., polyurethane foam (PUF) or a resin like XAD-2) to trap the gas-phase compounds. Low-volume active sampling on mixed-bed sorption tubes is also a validated method. thermofisher.com After collection, filters and sorbents should be wrapped in clean aluminum foil, sealed in airtight containers, and stored at low temperatures (e.g., -20°C) until extraction to prevent analyte loss.
| Environmental Matrix | Container Type | Preservation Technique | Holding Time |
| Water | Amber glass bottle with Teflon-lined cap | Cool to 4°C | 7 days (unpreserved), up to 6 months (preserved/frozen) |
| Soil/Sediment | Wide-mouth amber glass jar with Teflon-lined cap | Cool to 4°C or freeze at -20°C | 14 days (cooled), up to 6 months (frozen) |
| Air (Filter/Sorbent) | Sealed in airtight containers (e.g., glass jars, aluminum foil) | Freeze at -20°C | Varies, extraction as soon as possible is recommended |
Advanced Sample Preparation Techniques
Following collection, samples undergo a series of preparation steps designed to isolate BDE-99 from the complex environmental matrix and remove interfering substances prior to instrumental analysis.
Extraction Methods (e.g., Soxhlet Extraction, Pressurized Liquid Extraction (PLE), Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE))
The choice of extraction method depends on the sample matrix and the physicochemical properties of BDE-99.
Soxhlet Extraction: A classic and robust technique, Soxhlet extraction is widely used for solid matrices like soil, sediment, and air sampling media. labrulez.com The sample is placed in a thimble and is repeatedly extracted with a heated organic solvent, such as a mixture of hexane and acetone or toluene. labrulez.comnih.gov Automated Soxhlet systems can significantly reduce extraction times compared to the traditional method. nih.gov
Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), PLE utilizes elevated temperatures and pressures to enhance the extraction efficiency of analytes from solid and semi-solid samples. measurlabs.comnih.gov This technique offers several advantages over Soxhlet extraction, including reduced solvent consumption and shorter extraction times. nih.gov Common solvents for extracting PBDEs from soil and sediment include hexane/acetone or hexane/dichloromethane mixtures. nih.gov
Solid-Phase Extraction (SPE): SPE is the preferred method for extracting PBDEs from water samples. jenck.com The aqueous sample is passed through a cartridge or disk containing a solid adsorbent (e.g., a starch-based polymer), which retains the analytes of interest. jenck.com The retained compounds are then eluted with a small volume of an organic solvent, such as a dichloromethane/n-hexane mixture. jenck.com This technique allows for the preconcentration of analytes from large sample volumes, which is essential for detecting the low concentrations of BDE-99 typically found in water. jenck.com
Liquid-Liquid Extraction (LLE): LLE is another common technique for aqueous samples, where the sample is partitioned with an immiscible organic solvent, typically hexane or a mixture of hexane and dichloromethane. researchgate.net The PBDEs migrate from the aqueous phase to the organic solvent, which is then collected and concentrated. While effective, LLE often requires large volumes of organic solvents. researchgate.net
| Extraction Method | Applicable Matrices | Common Solvents | Key Advantages |
| Soxhlet Extraction | Soil, Sediment, Air Filters/Sorbents | Hexane/Acetone, Toluene | Robust, well-established |
| Pressurized Liquid Extraction (PLE) | Soil, Sediment, Biota | Hexane/Dichloromethane | Fast, reduced solvent use |
| Solid-Phase Extraction (SPE) | Water | Dichloromethane/Hexane | Preconcentration, low solvent use |
| Liquid-Liquid Extraction (LLE) | Water | Hexane, Hexane/Dichloromethane | Simple, effective for aqueous samples |
Clean-up and Fractionation Strategies for Complex Matrices (e.g., Silica Gel, Florisil, Alumina Chromatography)
Crude extracts from environmental samples often contain co-extracted substances like lipids and humic acids that can interfere with instrumental analysis. Column chromatography is a common and effective clean-up step to remove these interferences.
Silica Gel Chromatography: Silica gel is a versatile adsorbent used to separate analytes from interfering compounds of different polarities. chromtech.net.au For PBDE analysis, a multi-layer silica gel column, sometimes modified with sulfuric acid, can be used to remove lipids and other polar interferences. s4science.atredalyc.org The PBDEs are typically eluted with a non-polar solvent like hexane or a mixture of hexane and dichloromethane. labrulez.com
Florisil Chromatography: Florisil, a magnesium silicate adsorbent, is effective for cleaning up extracts containing organochlorine pesticides and other chlorinated hydrocarbons, and is also used in PBDE analysis. thermofisher.com It can separate PBDEs from more polar interfering compounds. The elution is typically performed with solvents of increasing polarity.
Alumina Chromatography: Alumina (aluminum oxide) is another adsorbent used for the purification of sample extracts. scioninstruments.com Basic or neutral alumina can be employed to remove interferences and fractionate the extract. oup.comspringernature.com For instance, basic alumina has been used in the purification of extracts from sediment and sludge samples prior to PBDE analysis. nih.gov
These clean-up steps can be performed individually or in combination to achieve the desired level of purity for the final extract. The choice of adsorbent and elution solvents is critical and must be optimized for the specific sample matrix and target analytes.
Instrumental Analysis Techniques for Detection and Quantification
The final step in the analytical process is the instrumental determination of BDE-99. Gas chromatography is the standard separation technique for PBDEs, coupled with a sensitive and selective detector.
Gas Chromatography-Mass Spectrometry (GC-MS/HRMS)
Gas chromatography-mass spectrometry is the most widely used technique for the analysis of PBDEs. The gas chromatograph separates the different PBDE congeners based on their boiling points and interaction with the capillary column. The mass spectrometer then detects and quantifies the individual compounds.
Low-Resolution Mass Spectrometry (LRMS): GC coupled with a single quadrupole or ion trap mass spectrometer is commonly used for routine analysis. While effective, it can be susceptible to interferences from the sample matrix, especially at low concentrations.
High-Resolution Mass Spectrometry (HRMS): For highly sensitive and selective analysis, high-resolution mass spectrometry is the preferred method. oup.com HRMS instruments, such as magnetic sector or Orbitrap mass spectrometers, can differentiate between ions with very small mass differences, thereby minimizing interferences from matrix components. nih.gov This is particularly advantageous for complex environmental samples. HRMS also allows for the use of isotope dilution with 13C-labeled internal standards, which provides the most accurate and precise quantification. nih.gov Gas chromatography-tandem mass spectrometry (GC-MS/MS) on a triple quadrupole instrument also offers high selectivity and sensitivity through the monitoring of specific precursor-to-product ion transitions. waters.comthermofisher.com
| GC-MS Technique | Key Features | Advantages for BDE-99 Analysis |
| GC-LRMS | Standard single quadrupole or ion trap MS | Cost-effective, suitable for less complex matrices |
| GC-HRMS | Magnetic sector or Orbitrap MS | High mass accuracy and resolution, excellent selectivity |
| GC-MS/MS | Triple quadrupole MS | High selectivity through MRM, high sensitivity |
Gas Chromatography-Electron Capture Detector (GC-ECD)
The gas chromatography-electron capture detector is a highly sensitive detector for electronegative compounds, such as halogenated molecules like BDE-99. measurlabs.com The ECD is more selective than some other GC detectors, but it does not provide the same level of structural information as mass spectrometry. thermofisher.com
GC-ECD can be a cost-effective alternative to GC-MS for the routine monitoring of known PBDEs in certain matrices. nih.govs4science.at However, co-elution of different compounds can be a significant issue, potentially leading to inaccurate quantification. nih.gov Therefore, confirmation of results with a more selective technique like GC-MS is often necessary, especially for complex samples or in regulatory contexts.
High-Resolution Accurate-Mass GC-Orbitrap Mass Spectrometry
The analysis of 2,3,3',4,5-Pentabromodiphenyl ether (BDE-99) and other polybrominated diphenyl ether (PBDE) congeners in complex environmental matrices presents significant analytical challenges, including the need to differentiate target compounds from a multitude of co-extracted substances. thermofisher.com Gas chromatography coupled with high-resolution accurate-mass (HRAM) Orbitrap mass spectrometry (GC-Orbitrap MS) has emerged as a powerful tool to address these challenges. thermofisher.comgcms.cz This technology combines the high separation efficiency of gas chromatography with the advanced capabilities of the Orbitrap mass analyzer, which provides high resolving power and exceptional mass accuracy. thermofisher.comthermofisher.com
The core advantage of HRAM GC-Orbitrap MS lies in its ability to provide unambiguous identification and elemental composition confirmation of chemical contaminants. thermofisher.com Unlike low-resolution mass spectrometers, the Orbitrap MS can distinguish between ions with very small mass differences (isobaric interferences), which is crucial in complex samples where matrix components can have the same nominal mass as the target analyte. thermofisher.com This high selectivity is achieved through full-scan data acquisition at high resolving power (often up to 240,000 at m/z 200), allowing for the confident detection of analytes at ultra-trace levels. thermofisher.com
Furthermore, the accurate mass measurements, typically with sub-1 ppm mass accuracy, allow for the calculation of the elemental formula of a detected ion, greatly increasing the confidence in compound identification. thermofisher.comgcms.cz This capability facilitates both targeted analysis, where specific congeners like BDE-99 are quantified, and non-targeted screening, where data can be retrospectively analyzed for other contaminants without re-running the sample. thermofisher.com Studies have demonstrated that GC-Orbitrap MS systems provide excellent sensitivity, linearity, and repeatability for the analysis of PBDEs in various environmental samples, including sediment, sludge, and air. thermofisher.comthermofisher.com
Table 1: Performance Characteristics of GC-Orbitrap MS for Selected PBDE Congeners
| Congener | Linearity (R²) | Instrumental Detection Limit (IDL) (fg on column) | Peak Area Repeatability (RSD%) |
|---|---|---|---|
| BDE-47 | >0.995 | 6 - 250 (range for all PBDEs) | 2% - 10% |
| BDE-99 | >0.995 | 6 - 250 (range for all PBDEs) | 2% - 10% |
| BDE-100 | >0.995 | 6 - 250 (range for all PBDEs) | 2% - 10% |
| BDE-153 | >0.995 | 6 - 250 (range for all PBDEs) | 2% - 10% |
| BDE-183 | >0.995 | 6 - 250 (range for all PBDEs) | 2% - 10% |
| BDE-209 | >0.995 | 6 - 250 (range for all PBDEs) | 2% - 10% |
Data synthesized from studies demonstrating the quantitative performance of GC-Orbitrap technology for PBDE analysis. thermofisher.com
Quality Assurance/Quality Control (QA/QC) and Method Validation in Environmental Analysis
Ensuring the reliability and accuracy of data for this compound is paramount in environmental monitoring. This is achieved through stringent Quality Assurance/Quality Control (QA/QC) protocols and comprehensive method validation. researchgate.netcdc.gov QA/QC procedures are integrated into every step of the analytical process, from sample collection to final data reporting, to monitor and control potential sources of error. cdc.gov
Key QA/QC measures include:
Method Blanks (or Procedural Blanks): An analyte-free matrix is carried through the entire sample preparation and analysis procedure to assess contamination introduced by reagents, glassware, or the laboratory environment. cdc.gov The presence of target analytes in the blank can indicate systemic contamination.
Matrix Spikes: A known quantity of the target analyte is added to a sample before extraction. The recovery of the spiked analyte is calculated to evaluate the effect of the sample matrix on the analytical method's performance. researchgate.net
Laboratory Control Samples (LCS): A well-characterized, analyte-free matrix (like clean sand or water) is spiked with known concentrations of the analytes of interest and processed alongside the environmental samples. The LCS is used to monitor the performance of the entire analytical method independently of matrix effects.
Certified Reference Materials (SRMs): These are materials, such as house dust or sediment, that contain certified concentrations of PBDEs. researchgate.net Analyzing SRMs helps to verify the accuracy of the analytical method. researchgate.netnih.gov
Method validation establishes documented evidence that an analytical procedure is suitable for its intended purpose. demarcheiso17025.com For the analysis of BDE-99, validation confirms the method's performance characteristics. The primary validation parameters are outlined by regulatory bodies like the U.S. EPA and international standards organizations. researchgate.netdemarcheiso17025.com
Table 2: Key Method Validation Parameters and Typical Acceptance Criteria for PBDE Analysis
| Parameter | Description | Common Acceptance Criteria |
|---|---|---|
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as matrix components or other PBDE congeners. demarcheiso17025.com | Chromatographic peaks are well-resolved and mass spectra are free from interference. |
| Linearity & Range | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. demarcheiso17025.com | Correlation coefficient (R²) > 0.99. demarcheiso17025.com |
| Accuracy | The closeness of the test results obtained by the method to the true value. Often assessed using SRMs or matrix spikes. researchgate.net | Analyte recoveries typically within 70-130% of the true or spiked value. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Includes repeatability (intra-assay) and intermediate precision. | Relative Standard Deviation (RSD) < 20-30%. |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio ≥ 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net | Signal-to-noise ratio ≥ 10:1; analyte recovery and precision must meet defined criteria. |
Acceptance criteria can vary based on the specific method, matrix, and regulatory requirements.
Isotope Dilution Techniques for Quantification of this compound
Isotope dilution mass spectrometry (IDMS) is the gold standard for the accurate quantification of this compound (BDE-99) and other persistent organic pollutants in environmental samples. researchgate.netepa.gov This technique offers superior accuracy and precision compared to traditional internal or external standard calibration methods because it effectively corrects for analyte loss during sample preparation and for matrix-induced signal suppression or enhancement during instrumental analysis. nih.govbirmingham.ac.uk
The principle of isotope dilution involves adding a known amount of a stable, isotopically labeled analog of the target analyte to the sample prior to extraction and cleanup. oregonstate.edu For BDE-99, the corresponding labeled standard is ¹³C₁₂-2,3,3',4,5-Pentabromodiphenyl ether (¹³C-BDE-99). birmingham.ac.uk This labeled compound is chemically identical to the native BDE-99 and therefore behaves the same way throughout the entire analytical procedure. nih.gov
Because the mass spectrometer can differentiate between the native (e.g., ¹²C) and the labeled (¹³C) forms of the congener based on their mass difference, the ratio of the native analyte to the labeled standard is measured in the final extract. nih.gov Since the amount of the labeled standard added initially is known, the concentration of the native BDE-99 in the original sample can be calculated with high accuracy, regardless of incomplete recovery or matrix effects. nih.gov Regulatory methods, such as U.S. EPA Method 1614A, mandate the use of isotope dilution for the quantification of specific PBDE congeners to ensure the highest quality data. epa.gov
Table 3: Commonly Used ¹³C-Labeled Isotope Dilution Standards for PBDE Analysis
| Labeled Standard | Corresponding Native Analyte(s) |
|---|---|
| ¹³C-BDE-28 | BDE-28 |
| ¹³C-BDE-47 | BDE-47 |
| ¹³C-BDE-99 | BDE-99 |
| ¹³C-BDE-100 | BDE-100 |
| ¹³C-BDE-153 | BDE-153 |
| ¹³C-BDE-154 | BDE-154 |
| ¹³C-BDE-183 | BDE-183 |
| ¹³C-BDE-209 | BDE-209 |
This table lists a selection of labeled standards commonly used in isotope dilution methods for PBDE analysis. nih.govresearchgate.netbirmingham.ac.uk
Research Gaps and Future Directions in 2,3,3 ,4,5 Pentabromodiphenyl Ether Studies
Continued Monitoring and Spatiotemporal Trend Analysis in Remote and Undersampled Regions
While 2,3,3',4,5-pentabromodiphenyl ether (BDE-99) has been detected globally, significant gaps persist in our understanding of its prevalence in remote and historically undersampled areas, particularly the polar regions. Long-range atmospheric and oceanic transport carries these persistent organic pollutants to pristine environments like the Arctic and Antarctic. nih.govresearchgate.net Studies have confirmed the ubiquitous presence of PBDEs, including BDE-99, in Arctic biota, from zooplankton to polar bears, and in abiotic samples like air and sediment. nih.gov
Temporal trend analyses in these regions have yielded concerning results. For instance, concentrations of several PBDE congeners, including BDE-99, increased significantly in North American and Greenlandic Arctic biota. nih.gov A study on ringed seals from the Canadian Arctic showed an exponential increase in total PBDEs between 1981 and 2000. researchgate.net Similarly, in the Antarctic, a significant increasing trend for total PBDE concentrations was observed in fur seal milk between 2000 and 2014, with BDE-47 and BDE-99 being the dominant congeners. nih.gov This is notably different from the decreasing trends reported in many parts of the northern hemisphere, suggesting that Antarctica may still be experiencing rising levels of these legacy contaminants. nih.gov
Future research must expand and maintain these long-term monitoring programs. There is a critical need for:
Enhanced Geographic Coverage: Establishing new monitoring stations in undersampled areas of the Arctic, Antarctic, and high-altitude mountain regions to create a more complete global distribution map. copernicus.org
Matrix Diversity: Broadening the range of sampled matrices to include not just air and key biota, but also seawater, sea ice, snow, and sediment to better understand partitioning and transport mechanisms. umweltbundesamt.de
High-Resolution Temporal Data: Increasing the frequency of sampling to capture seasonal variations, which can be influenced by factors like ice melt and local activities, as observed with elevated PBDE levels at an Antarctic research station during construction. mdpi.com
Such data is indispensable for validating and refining global transport models and for assessing the effectiveness of international regulations like the Stockholm Convention.
Table 1: Reported Concentrations of Key PBDE Congeners in Remote Environments
| Region/Matrix | Sample Type | Dominant Congeners | Concentration Range | Reference |
|---|---|---|---|---|
| Antarctic | Fur Seal Milk (2000-2014) | BDE-47, BDE-99 | Increasing trend observed | nih.gov |
| Canadian Arctic | Ringed Seal Blubber (1981-2000) | ΣPBDEs | Exponential increase | researchgate.net |
| Arctic Ocean | Polar Mixed Layer Water | BDE-47, BDE-99 | 0.3 to 11 pg/L | umweltbundesamt.de |
| East Greenland | Polar Bear Adipose Tissue | BDE-47, BDE-153, BDE-99, BDE-100 | Mean ΣPBDEs: 70 ng/g lipid weight | researchgate.net |
| European Mountains | Atmospheric Deposition | BDE-209, BDE-99, BDE-47 | Depletion of BDE-99 observed during transport | copernicus.org |
Enhanced Understanding of Environmental Transformation Products and Their Ecotoxicological Profiles
This compound is not only a component of commercial flame-retardant mixtures but is also a transformation product of higher-brominated compounds. wikipedia.orgacs.org The fully brominated deca-BDE (BDE-209), for example, can undergo degradation through processes like photolysis (breakdown by light) or biological action, resulting in the formation of less-brominated congeners, including various penta-BDE isomers. acs.orgbasel.int This debromination is a significant environmental concern because the resulting lower-brominated compounds, such as BDE-99, are often more persistent, bioaccumulative, and toxic than the parent compound. upm.edu.myhibiscuspublisher.comresearchgate.net
The environmental transformation does not stop at BDE-99. It can be further broken down into even less-brominated diphenyl ethers. upm.edu.my Furthermore, metabolic processes in organisms can create hydroxylated (OH-PBDEs) and methoxylated (MeO-PBDEs) derivatives. cdnsciencepub.com These transformation products can have distinct and sometimes greater toxicological profiles compared to the original PBDEs. For instance, some hydroxylated metabolites are known to interfere with thyroid hormone systems. nih.gov
A significant research gap exists in the comprehensive identification and toxicological characterization of the full suite of BDE-99's environmental and metabolic transformation products. Future research should focus on:
Identifying Novel Degradation Products: Using advanced analytical techniques to identify all significant abiotic and biotic transformation products of BDE-99 in various environmental compartments like soil, sediment, and water. nih.gov
Characterizing Ecotoxicity: Conducting detailed toxicological studies on these identified products to understand their specific impacts on organisms and ecosystems. This includes assessing their potential for neurotoxicity, endocrine disruption, and other adverse effects. researchgate.net
Investigating Bioavailability: Determining the bioavailability and bioaccumulation potential of these transformation products, as they may differ significantly from BDE-99 itself. hibiscuspublisher.com
A deeper understanding of these transformation pathways is crucial for accurate risk assessment, as focusing solely on the parent compound may underestimate the total environmental threat. nih.gov
Development of Advanced Analytical Methodologies for Trace Level Detection and Speciation
The accurate quantification of this compound at environmentally relevant concentrations presents significant analytical challenges. Its presence at trace levels (parts per trillion or quadrillion) in complex matrices like sediment, tissue, and water requires highly sensitive and selective analytical methods. epa.gov
Historically, gas chromatography (GC) coupled with mass spectrometry (MS) has been the standard approach. thermofisher.cn High-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS), as outlined in EPA Method 1614A, provides exceptional sensitivity and is capable of achieving method detection limits for BDE-99 in water as low as 5 picograms per liter (pg/L). epa.gov Other techniques include GC with electron capture negative chemical ionization (GC-ECNI-MS), which is also highly sensitive for halogenated compounds. nih.gov
Despite the power of these methods, there is a continuous need for innovation to overcome existing limitations and improve efficiency. Key areas for future development include:
Improved Sample Preparation: Creating more efficient and automated extraction and cleanup procedures to reduce sample processing time, minimize solvent use, and limit potential contamination. nih.govnih.gov
Novel Detection Techniques: Exploring and refining alternative methods that offer faster analysis times or field portability. For example, fluorescence-based methods have been developed for the rapid determination of some PBDEs in water, although with higher detection limits (45–70 ng/L for BDE-99) than HRGC/HRMS. nih.gov
Enhanced Speciation: Developing methods that can distinguish between and quantify a wider array of PBDE congeners and their transformation products (e.g., OH-PBDEs) in a single analytical run. This is vital for understanding congener-specific toxicity and fate. nih.gov
Non-destructive Screening: Advancing rapid screening tools, such as X-ray fluorescence, for initial bromine detection in materials, which can help prioritize samples for more detailed chemical analysis. basel.int
The development of more robust, efficient, and sensitive analytical tools is fundamental to supporting monitoring programs, risk assessments, and studies on the environmental fate of BDE-99.
Table 2: Comparison of Analytical Methodologies for PBDE Detection
| Methodology | Typical Application | Reported Detection Limit (for BDE-99 or similar) | Advantages | Limitations | Reference |
|---|---|---|---|---|---|
| HRGC/HRMS (EPA Method 1614A) | Water, Soil, Sediment, Tissue | 5 pg/L (in water) | Extremely high sensitivity and selectivity | High cost, complex instrumentation, lengthy sample prep | epa.gov |
| GC-ECNI-MS | Sediment, Particulate Matter | Not specified for BDE-99 | High sensitivity for electrophilic compounds like PBDEs | Requires careful optimization and cleanup | nih.gov |
| GC-Orbitrap MS | Environmental Samples | Not specified for BDE-99 | High mass accuracy and resolution | Matrix interferences can be a challenge | thermofisher.cn |
| Fluorescence Spectroscopy | Water | 45.55–69.95 ng/L | Rapid, small sample volume, no extraction needed | Lower sensitivity, potential interference from environmental variables | nih.gov |
| HS-SPME-GC-MS | Soil Pore Water | Not specified for BDE-99 | Solvent-free, rapid | Applicable to specific matrices | rsc.org |
Integrated Ecological Risk Assessment Considering Co-Contamination and Mixture Effects
In the environment, this compound does not exist in isolation. It is typically found as part of a complex mixture of other PBDE congeners and a wide range of other pollutants, such as polychlorinated biphenyls (PCBs), pesticides, and heavy metals. gdut.edu.cnnih.gov Assessing the ecological risk of BDE-99 based solely on its individual toxicity is therefore insufficient and likely underestimates the true environmental hazard.
An integrated ecological risk assessment framework is needed that considers the effects of these chemical mixtures. The interactions between different contaminants can be additive, synergistic (the combined effect is greater than the sum of individual effects), or antagonistic (the combined effect is less). For example, many PBDEs and their metabolites are known to cause oxidative stress and act as endocrine disruptors, and these effects could be amplified in the presence of other chemicals with similar modes of action. nih.govresearchgate.net
Future research must advance our ability to perform these complex risk assessments by:
Characterizing Real-World Mixtures: Conducting comprehensive chemical analyses of environmental samples to identify the co-contaminants frequently found alongside BDE-99.
Investigating Mixture Toxicity: Performing laboratory and field studies to determine the combined toxicological effects of environmentally relevant mixtures containing BDE-99.
Developing Advanced Risk Models: Refining risk assessment models, such as the Hazard Quotient (HQ) approach, to better incorporate mixture effects. nih.govfrontiersin.org The HQ is calculated by dividing the measured environmental concentration by a predicted no-effect concentration; a value greater than one suggests a potential risk. This approach has been used to show low to moderate ecological risks from penta-BDEs in some mangrove sediments. nih.gov
Incorporating Multiple Endpoints: Moving beyond lethality to assess a range of sublethal endpoints, such as reproductive impairment, neurodevelopmental effects, and impacts on the immune system, which are more sensitive indicators of ecological harm. nih.gov
An integrated approach will provide a more realistic understanding of the ecological risks posed by BDE-99 in contaminated ecosystems.
Long-term Ecological Monitoring Programs and Predictive Modeling for Pentabromodiphenyl Ether Dynamics
Understanding the ultimate fate and long-term impact of this compound requires a combination of sustained environmental monitoring and sophisticated predictive modeling. Long-term monitoring programs, such as those tracking PBDE levels in dolphin populations or polar bears, are essential for identifying temporal trends, assessing the effectiveness of regulations, and providing early warnings of potential ecological harm. nih.govnih.gov
Predictive environmental models are powerful tools that complement monitoring data by simulating the transport, partitioning, and fate of chemicals in the environment. Multimedia fugacity models, for instance, can predict how a chemical like BDE-99 will be distributed among different environmental compartments (air, water, soil, sediment, biota). nih.gov Such models have been used to successfully predict the general trends of BDE-99 in Europe, suggesting that atmospheric concentrations likely peaked in the late 1990s. nih.govacs.org
To improve our predictive capabilities, future efforts should focus on:
Model Refinement and Validation: Continuously refining multimedia fate models with new data on chemical properties, degradation rates, and environmental transport parameters. Long-term monitoring data are crucial for validating and improving the accuracy of these models. nih.govnih.gov
Integrating Climate Change Variables: Incorporating climate change parameters into predictive models. Factors like rising temperatures and changing ice cover can alter the transport, release from secondary sources (like melting glaciers), and bioavailability of legacy contaminants like BDE-99. researchgate.net
Developing Food Web Models: Creating and enhancing bioaccumulation models to predict how BDE-99 and its transformation products move through and magnify in specific food webs, from phytoplankton to top predators.
Linking Fate and Effects Models: Ultimately, integrating environmental fate models with ecological effects models to predict not just where a contaminant will go and at what concentration, but also what the resulting ecological impact will be.
The synergy between long-term monitoring and predictive modeling provides the most robust framework for managing the long-term risks associated with this compound and other persistent organic pollutants.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying 2,3,3',4,5-pentabromodiphenyl ether in environmental samples?
- Methodology : Congener-specific analysis using gas chromatography coupled with mass spectrometry (GC-MS) is standard. Calibration requires certified reference materials (e.g., 50 µg/mL solutions in nonane or iso-octane) to account for matrix effects .
- Key Parameters :
-
Column: DB-5MS or equivalent (5% phenyl methyl polysiloxane).
-
Detection: Electron capture negative ionization (ECNI) for enhanced sensitivity to brominated compounds.
-
Quantification: Isotope dilution with -labeled internal standards.
Congener CAS RN Concentration (µg/mL) Matrix This compound 446254-77-9 50 Iso-octane 2,3,3',5',6-Pentabromodiphenyl ether 446254-80-4 50 Nonane Table 1: Standard solutions for environmental analysis .
Q. How do regional differences in PBDE contamination affect the interpretation of this compound levels?
- Data Trends : North American environments exhibit PBDE concentrations 10–100× higher than Europe, attributed to historical use patterns of commercial pentaBDE mixtures .
- Analytical Challenge : Congener profiles (e.g., BDE-47, -99, -153) in technical mixtures vary, complicating source attribution. Principal component analysis (PCA) is limited due to overlapping distributions .
Q. What regulatory frameworks govern the use and monitoring of this compound?
- Compliance : Classified as a "First-Class Specific Chemical Substance" under Japan’s Chemical Substances Control Law (CSCL), requiring usage permits . Globally, it falls under the Stockholm Convention’s guidelines for PBDE inventorying .
- Standards : RoHS compliance is critical for environmental analysis protocols .
Advanced Research Questions
Q. How do soil sorption properties influence the environmental fate of this compound?
- Sorption Coefficients :
- : 125,000 (organic carbon-water partition coefficient) .
- : 45,000 (humus), 700 (sand), indicating strong binding to organic matter .
Q. What metabolic pathways are observed in mammalian systems exposed to this compound?
- Pathways Identified :
Ether Bond Cleavage : Releases bromophenols (e.g., 2,4-dibromophenol from BDE-47) .
Hydroxylation : Forms para-OH-PBDEs (e.g., 4-OH-BDE-42), suspected endocrine disruptors .
Debromination/Hydroxylation : Generates lower-brominated metabolites.
- Experimental Model : Oral/subcutaneous exposure in mice showed BDE-153 accumulation (52% of total PBDEs) due to persistence .
Q. Why do environmental fate models underestimate soil concentrations of pentabromodiphenyl ethers?
- Model Limitations : Dynamic models (e.g., BETR) predict atmospheric half-lives of ~4.8 years but underestimate soil persistence due to unaccounted bound residue formation or microbial degradation pathways .
- Data Gaps : Improved quantification of anaerobic degradation rates and photolytic debromination is needed .
Data Contradictions and Resolution
Q. How to reconcile discrepancies in congener-specific toxicity data across studies?
- Issue : BDE-99 (2,2',4,4',5-pentabromodiphenyl ether) dominates toxicological databases, creating gaps for less-studied congeners like this compound .
- Resolution : Use structure-activity relationship (SAR) models to extrapolate toxicity, prioritizing in vitro assays (e.g., aryl hydrocarbon receptor binding) for validation .
Q. What explains the disparity in PBDE temporal trends between Arctic and temperate regions?
- Arctic Data : PBDEs in Canadian Arctic marine mammals show doubling times of ~7 years vs. 3–5 years in the Great Lakes, reflecting differences in atmospheric transport vs. local emissions .
- Methodological Note : Passive air samplers and ice core archives are critical for historical trend analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
